molecular formula C21H25NO4 B12499406 Boc-Phe-OBzl

Boc-Phe-OBzl

Cat. No.: B12499406
M. Wt: 355.4 g/mol
InChI Key: MBGXOZTZHRIZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate, commonly known as Boc-Phe-OBzl, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular weight of 355.44 g/mol and is often used in the field of organic chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Phe-OBzl is typically synthesized through a series of protection and coupling reactions. The process begins with the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) to form Boc-phenylalanine. This is followed by the esterification of the carboxyl group with benzyl alcohol to produce this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-OBzl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Phe-OBzl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Phe-OBzl primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during the synthesis process. The benzyl ester group protects the carboxyl group, allowing for selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Phe-OBzl is unique due to its specific use in the synthesis of peptides containing phenylalanine. Its protective groups are particularly effective in preventing side reactions, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXOZTZHRIZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.